deoxydihydroxanthoangelol H
Description
Contextualization within Chalcone (B49325) Natural Products
Chalcones are a significant class of compounds found throughout the plant kingdom and are precursors in the biosynthesis of flavonoids. nih.govtandfonline.com They are known for a wide array of biological activities. tandfonline.comresearchgate.net Deoxydihydroxanthoangelol H is one of numerous chalcones isolated from the plant Angelica keiskei, commonly known as Ashitaba. tandfonline.comacs.orgacs.org This plant is a rich source of various bioactive compounds, including a variety of other chalcones such as xanthoangelol (B1683599), 4-hydroxyderricin (B1235420), and isobavachalcone. tandfonline.comacs.orgaacrjournals.org The study of chalcones from Angelica keiskei, including this compound, contributes to the broader understanding of the structure-activity relationships within this class of natural products. tsijournals.comresearchgate.net
Historical Perspective of Research on this compound
Research into this compound is a relatively recent development in the field of natural product chemistry. The compound was first isolated and its structure elucidated in 2006 from the exudates of the stems of Angelica keiskei. acs.orgresearchgate.net This discovery was part of a broader investigation into the potential cancer chemopreventive effects of compounds from this plant. acs.orgconsensus.app
Subsequent research has focused on the synthesis of this compound and its derivatives to enable further biological evaluation. researchgate.netresearchgate.netelectronicsandbooks.com For instance, a synthesis was reported in 2008, which also included an evaluation of its antibacterial properties. electronicsandbooks.com More recently, a Chinese patent filed in 2016 described an extraction method for this compound from Angelica keiskei, highlighting its potential as a targeted drug for liver cancer. sci-hub.se These studies, while still in early stages, underscore the growing interest in this specific chalcone and its potential applications.
Compound Data
| Compound Name | Molecular Formula | Source Organism |
| This compound | C₂₁H₂₄O₄ acs.org | Angelica keiskei acs.orgelectronicsandbooks.com |
| Xanthoangelol | Not specified in provided text | Angelica keiskei tandfonline.comacs.orgaacrjournals.org |
| 4-Hydroxyderricin | Not specified in provided text | Angelica keiskei tandfonline.comacs.orgaacrjournals.org |
| Isobavachalcone | Not specified in provided text | Angelica keiskei researchgate.netbiorxiv.org |
| Xanthoangelol I | Not specified in provided text | Angelica keiskei acs.orgresearchgate.net |
| Xanthoangelol J | Not specified in provided text | Angelica keiskei acs.orgresearchgate.net |
| Xanthoangelol H | Not specified in provided text | Angelica keiskei acs.orgelectronicsandbooks.com |
| Deoxyxanthoangelol H | Not specified in provided text | Angelica keiskei tsijournals.comelectronicsandbooks.com |
Structure
2D Structure
Properties
Molecular Formula |
C21H24O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-1-(5-methoxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)propan-1-one |
InChI |
InChI=1S/C21H24O4/c1-21(2)13-12-17-19(24-3)11-9-16(20(17)25-21)18(23)10-6-14-4-7-15(22)8-5-14/h4-5,7-9,11,22H,6,10,12-13H2,1-3H3 |
InChI Key |
IEHRHIGNMFNUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)C |
Synonyms |
deoxydihydroxanthoangelol H |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Analogues
Total Synthesis of Deoxydihydroxanthoangelol H
The total synthesis of this compound has been successfully accomplished, often as part of broader synthetic campaigns targeting a series of related natural chalcones isolated from plants like Angelica keiskei. researchgate.net The general strategy involves a two-stage process: the initial construction of the chalcone (B49325) backbone followed by the selective reduction of the α,β-unsaturated double bond. nih.govresearchgate.net
Key Synthetic Strategies and Methodologies
The primary methodology for constructing the core structure of this compound relies on the Claisen-Schmidt condensation . This reaction is a cornerstone in the synthesis of chalcones and involves the base-catalyzed aldol (B89426) condensation between an aromatic ketone (acetophenone derivative) and an aromatic aldehyde lacking an α-hydrogen. researchgate.netwikipedia.orgtaylorandfrancis.com
The key steps are:
Preparation of Precursors : The synthesis requires two main building blocks: a geranyl-substituted 2',4'-dihydroxyacetophenone (B118725) (Ring A precursor) and 4-methoxybenzaldehyde (B44291) (Ring B precursor). The geranylated acetophenone (B1666503) is itself a key intermediate that can be prepared through various methods.
Claisen-Schmidt Condensation : The geranylated acetophenone and 4-methoxybenzaldehyde are reacted in the presence of a base, such as potassium hydroxide, to form the α,β-unsaturated ketone known as deoxyxanthoangelol H. researchgate.net This reaction creates the characteristic three-carbon bridge linking the two aromatic rings. acs.org The Claisen-Schmidt reaction is widely used due to its reliability in forming the C-C bond for the chalcone framework. researchgate.net
Selective Hydrogenation : The final step is the conversion of the chalcone (deoxyxanthoangelol H) into the dihydrochalcone (B1670589) (this compound). This is achieved through the regioselective reduction of the carbon-carbon double bond of the enone system. nih.gov This transformation is typically accomplished using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). nih.gov This method is effective for chemoselectively reducing the olefinic bond without affecting the carbonyl group or the aromatic rings. nih.gov
| Synthetic Stage | Reaction Type | Reactants | Product |
| Chalcone Formation | Claisen-Schmidt Condensation | Geranylated 2',4'-dihydroxyacetophenone + 4-methoxybenzaldehyde | Deoxyxanthoangelol H |
| Dihydrochalcone Formation | Catalytic Hydrogenation | Deoxyxanthoangelol H | This compound |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of natural products like this compound is a fundamental strategy in medicinal chemistry. scripps.edu The goal is to generate structural diversity, which can lead to compounds with enhanced biological potency, improved selectivity, or reduced toxicity. mdpi.comresearchgate.net
Design Principles for Structural Modification
The design of this compound analogues is guided by structure-activity relationship (SAR) studies of the broader chalcone and dihydrochalcone families. acs.org Key principles include:
Modification of Aromatic Ring Substituents : The type and position of substituents (e.g., hydroxyl, methoxy (B1213986) groups) on both aromatic rings (A and B) are critical for biological activity. Analogues can be designed by varying these groups to probe interactions with biological targets. acs.orgmdpi.com For instance, the presence of hydroxyl groups is a common feature in many bioactive natural chalcones. fabad.org.tr
Alteration of the Isoprenoid Side Chain : The geranyl group on this compound is a key feature. Design strategies involve synthesizing analogues with different lipophilic side chains, such as prenyl groups or other alkyl chains, to modulate properties like membrane permeability and target binding. ljmu.ac.uk
Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties. For example, introducing halogen atoms or other electron-withdrawing/donating groups can alter the electronic properties of the molecule and influence its activity. mdpi.com
Scaffold Hybridization : The chalcone or dihydrochalcone scaffold can be combined with other pharmacologically active moieties, such as heterocycles, to create hybrid molecules with potentially novel or dual modes of action. acs.org
Synthetic Pathways for Structural Diversification
The synthetic pathways for creating analogues of this compound leverage the same core reactions used in its total synthesis but employ a wider range of starting materials.
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Elements
The biological activity of deoxydihydroxanthoangelol H is attributed to several key pharmacophoric elements, which are specific steric and electronic features that govern its interaction with biological targets. wikipedia.orgnih.gov The fundamental structure of a chalcone (B49325), characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, forms the basic scaffold. tsijournals.com
Key pharmacophoric features for this compound and related chalcones include:
The α,β-Unsaturated Keto Group: This Michael acceptor is a critical feature for the bioactivity of many chalcones, participating in covalent and non-covalent interactions with biological nucleophiles, such as cysteine residues in proteins. tsijournals.com
Aromatic Rings (A and B): These rings are involved in hydrophobic and π-stacking interactions within receptor binding pockets. The substitution pattern on these rings significantly influences the molecule's electronic properties and binding affinity.
Prenyl Group: For prenylated chalcones like this compound, the isoprenoid chain (in this case, modified into a dihydropyran ring) is a decisive element. tsijournals.com This lipophilic moiety enhances the compound's ability to permeate biological membranes and can lead to a greater affinity for target proteins compared to non-prenylated counterparts. tsijournals.com Structure-activity relationship studies indicate that the presence of a prenyl group on the A-ring contributes to an increase in certain biological activities, such as antibacterial action. researchgate.net
Hydroxyl Groups: The position and number of hydroxyl groups on the aromatic rings are crucial for activity. They can act as both hydrogen bond donors and acceptors, forming specific interactions that anchor the ligand within the active site of a target protein.
Impact of Structural Modifications on Biological Efficacy
The biological efficacy of this compound is highly sensitive to structural modifications. Studies involving the synthesis of derivatives have provided valuable data on how changes to its molecular structure affect its activity. researchgate.net
A key area of investigation has been its antibacterial properties. Research on a series of synthesized chalcones, including this compound, has demonstrated that modifications to the prenyl/geranyl groups and the hydroxylation pattern on the aromatic rings directly impact their inhibitory effects against Gram-positive bacteria. researchgate.net For instance, the conversion of the dihydro-type prenyl group in this compound to other forms, or altering the substituents on the chalcone scaffold, leads to significant variations in antibacterial potency. researchgate.net While this compound itself was synthesized, certain related chalcones with unmodified prenyl groups, such as 4-hydroxyderricin (B1235420) and xanthoangelol (B1683599), showed notable activity against these bacteria. researchgate.net
Table 1: Effect of Structural Modifications on Antibacterial Activity
| Compound | Modification from this compound Structure | Antibacterial Activity (Gram-positive bacteria) | Reference |
| This compound | Reference Compound | Not specified as active in this study | researchgate.net |
| 4-Hydroxyderricin | Different prenylation on A-ring | Inhibitory | researchgate.net |
| Isobavachalcone | Different prenylation on A-ring | Inhibitory | researchgate.net |
| Xanthoangelol | Geranyl group instead of prenyl derivative | Inhibitory | researchgate.net |
| Bavachalcone | Different prenylation on A-ring | Inhibitory | researchgate.net |
This table is interactive and based on data from the cited research, which synthesized and tested a series of related chalcones.
Computational Approaches in SAR Analysis
Computational methods are increasingly employed to rationalize and predict the structure-activity relationships of natural products like this compound.
Molecular Docking Investigations
Molecular docking simulations have been used to explore the potential molecular targets and binding mechanisms of this compound. sciforum.netresearchgate.net These studies provide a three-dimensional view of the ligand-protein interaction at an atomic level, helping to explain the observed biological activities.
In a study investigating the anti-diabetic potential of compounds from Angelica keiskei, this compound was docked against several key protein targets associated with type 2 diabetes mellitus, including Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and the E1A binding protein p300 (EP300). sciforum.net
The docking results predicted favorable binding of this compound within the active sites of these proteins. For PPARG, a key regulator of glucose metabolism, this compound achieved a calculated binding energy of -8.2 kcal/mol. sciforum.net The simulations showed that the compound forms specific interactions with amino acid residues in the PPARG binding pocket. sciforum.net Similarly, when docked with EP300, another important target in metabolic regulation, this compound also showed significant binding affinity. sciforum.net These computational findings suggest that the biological effects of this compound may be mediated through the modulation of these specific protein targets. sciforum.net
Table 2: Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions | Reference |
| PPARG | 4ema | -8.2 | Protein-ligand interactions within the binding pocket | sciforum.net |
| EP300 | 7vhz | Not explicitly stated, but shown to bind | Protein-ligand interactions within the binding pocket | sciforum.net |
This is an interactive table summarizing the findings from the molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net A QSAR model can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogues. nih.gov
The general process of QSAR modeling involves:
Data Set Preparation: Compiling a set of structurally related compounds with experimentally determined biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
Model Building: Using statistical methods, such as multiple linear regression, to create an equation that links the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net
While QSAR is a powerful tool in medicinal chemistry, specific and detailed QSAR studies focusing exclusively on this compound and its close analogues are not prominently featured in the reviewed scientific literature. However, the principles of QSAR could be readily applied to this compound class. For example, a QSAR model could be developed for the anti-diabetic or anti-melanogenic activities of a series of chalcones related to this compound. sciforum.netnih.gov Such a model would help to quantify the importance of features like the dihydropyran ring and the hydroxylation pattern, providing a robust framework for designing new derivatives with enhanced efficacy.
Pre Clinical Biological Activities
Antioxidant and Redox Modulation
The antioxidant and redox-modulating properties of deoxydihydroxanthoangelol H have not been specifically evaluated or reported in the scientific literature. While extracts of Angelica keiskei are known to have antioxidant activity, the contribution of this compound to this effect has not been quantified. nih.gov
Free Radical Scavenging Capabilities
No studies were found that investigated the ability of this compound to scavenge free radicals directly.
Induction of Antioxidant Defense Enzymes (e.g., NQO1)
There is no available data on the effect of this compound on the induction of antioxidant defense enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
Anticarcinogenic and Chemopreventive Effects (Pre-clinical Models)
Inhibition of Epstein-Barr Virus Early Antigen Induction (In Vitro)
No in vitro studies on the inhibitory effects of this compound on the induction of the Epstein-Barr virus early antigen have been published.
Modulation of Cellular Proliferation (In Vitro/In Vivo Animal Models)
Information regarding the impact of this compound on cellular proliferation in either in vitro or in vivo animal models is not present in the current scientific literature.
Induction of Apoptosis Pathways (In Vitro/In Vivo Animal Models)
There are no published preclinical studies detailing the ability of this compound to induce apoptotic pathways in cancer cells.
Anti-angiogenic Properties (Pre-clinical Models)
The potential anti-angiogenic properties of this compound have not been evaluated in any preclinical models according to a thorough literature search.
Effects on Metabolic Regulation (Pre-clinical Models)
This compound, a chalcone (B49325) compound found in Angelica keiskei (Ashitaba), has been identified in pre-clinical research as a potential modulator of pathways associated with metabolic regulation. The following sections detail the existing in silico and in vitro findings regarding its potential role in metabolic diseases, particularly type 2 diabetes mellitus.
Potential in Type 2 Diabetes Mellitus Pathways (In Silico/In Vitro)
In silico studies have identified this compound as one of the bioactive compounds within Angelica keiskei that targets key genes implicated in type 2 diabetes mellitus. sciforum.net Computational analyses suggest that this compound may favorably interact with pivotal proteins involved in the pathogenesis of this metabolic disorder. These analyses are based on the compound's binding affinity and its interactions with amino acid residues within the target proteins. sciforum.net
The primary genes of interest in type 2 diabetes that are reportedly targeted by compounds in Ashitaba, including this compound, are TNF, STAT3, TP53, AKT1, EP300, PPARG, and PTGS2. sciforum.net These genes encode for proteins that are crucial in regulating inflammation, insulin signaling, and glucose metabolism.
Modulation of Key Metabolic Enzymes and Receptors (e.g., PPAR-γ)
Among the key molecular targets, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), encoded by the PPARG gene, is a significant receptor in the context of type 2 diabetes. sciforum.net PPAR-γ is a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. The activation of PPAR-γ is a well-established mechanism for improving insulin action and is the target of the thiazolidinedione class of anti-diabetic drugs.
In silico evidence suggests that this compound is one of the compounds in Ashitaba that targets PPAR-γ. sciforum.net This suggests a potential mechanism through which it may exert beneficial effects on glucose homeostasis. By potentially modulating the activity of PPAR-γ, this compound could influence the expression of genes involved in insulin signaling and glucose uptake.
Table 1: In Silico Findings for this compound and Related Compounds from Angelica keiskei in Type 2 Diabetes Mellitus Pathways
| Compound | Target Genes | Key Protein Target | Potential Effect |
| This compound | TNF, STAT3, TP53, AKT1, EP300, PPARG, PTGS2 | PPAR-γ | Modulation of metabolic pathways |
| Xanthoangelol (B1683599) | Not specified | Not specified | Suppression of adipocyte differentiation |
| 4-Hydroxyderricin (B1235420) | Not specified | Not specified | Suppression of adipocyte differentiation |
Melanin Biosynthesis Modulation (In Vitro)
This compound has also been investigated for its effects on melanin biosynthesis in in vitro models. These studies are relevant for its potential application in cosmetic or therapeutic contexts related to hyperpigmentation.
Inhibition of Melanin Formation in Melanoma Cell Lines
Research has evaluated the impact of this compound on melanin production in B16 melanoma cells. scispace.com These cells are a standard model for studying melanogenesis. The available evidence indicates that this compound, along with other representative chalcones from Angelica keiskei such as 4-hydroxyderricin, xanthoangelol, xanthoangelol H, and deoxyxanthoangelol H, inhibits melanin formation in these cells. scispace.com
Effects on Tyrosinase Activity
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The inhibition of tyrosinase activity is a primary mechanism for many skin-lightening agents. Studies on chalcones from Angelica keiskei have explored their effects on this key enzyme. While the specific inhibitory concentration (IC50) for this compound on tyrosinase activity is not detailed in the available literature, the observed reduction in melanin formation in B16 melanoma cells suggests a potential interaction with the melanogenesis pathway, which could involve the modulation of tyrosinase activity. scispace.com
Table 2: In Vitro Effects of Chalcones from Angelica keiskei on Melanin Biosynthesis
| Compound | Cell Line | Effect on Melanin Formation |
| This compound | B16 Melanoma | Inhibition |
| 4-Hydroxyderricin | B16 Melanoma | Inhibition |
| Xanthoangelol | B16 Melanoma | Inhibition |
| Xanthoangelol H | B16 Melanoma | Inhibition |
| Deoxyxanthoangelol H | B16 Melanoma | Inhibition |
Molecular Mechanisms of Action
Cellular Signaling Pathway Modulation
Chalcones are known to interact with various cellular signaling pathways that are critical in the regulation of cellular processes such as inflammation, proliferation, and apoptosis.
The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. While direct evidence for deoxydihydroxanthoangelol H is unavailable, chemical activators of Nrf2 are known to function by inhibiting its ubiquitination, a process that can occur in the nucleus. nih.govresearchgate.net This inhibition leads to the stabilization and accumulation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. youtube.com Some Nrf2 activators have been found to promote the association of Nrf2 with its repressor protein, Keap1, rather than causing their dissociation. nih.govresearchgate.net
Studies on related compounds suggest that the activation of the Nrf2 pathway is a plausible mechanism for chalcones. The activation of this pathway contributes to resistance against electrophilic, oxidative, and DNA damage stresses. youtube.com Small molecules that target the Keap1-Nrf2 pathway have shown promising pharmacodynamic action in humans and are considered a significant area for future research in attenuating the susceptibility to several chronic diseases. youtube.com
The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central to inflammation, cell survival, and proliferation. There is no specific research detailing the interaction of this compound with these pathways. However, studies on other chalcones and related molecules provide insights into potential interactions.
For instance, the chalcone (B49325) butein (B1668091) has been shown to directly inhibit IKKβ activity, a key kinase in the NF-κB signaling cascade. nih.gov This inhibition reduces the downstream activation of NF-κB, leading to increased apoptosis. nih.gov Similarly, xanthorrhizol (B41262), a sesquiterpenoid with structural similarities to chalcones, has been found to inhibit the phosphorylation of PI3K and Akt, and consequently inhibit NF-κB p65 transcriptional activity in non-small cell carcinoma cells. nih.gov In endothelial cells, xanthorrhizol inhibits the PI3K/Akt/eNOS axis and the transcriptional activation of NF-κB. nih.gov The pro-apoptotic effect of isoliquiritigenin, another chalcone, is also linked to the modulation of the PI3K/Akt/mTOR signaling pathway. mdpi.com
| Compound | Pathway(s) Affected | Observed Effects | Cell Line/Model |
| Butein | IKKβ/NF-κB | Inhibition of IKKβ, reduced NF-κB activation, increased apoptosis | Cellular models |
| Xanthorrhizol | PI3K/Akt, NF-κB | Inhibition of PI3K and Akt phosphorylation, inhibition of NF-κB p65 transcriptional activity | A549 (non-small cell carcinoma) |
| Xanthorrhizol | PI3K/Akt/eNOS, NF-κB | Inhibition of the PI3K/Akt/eNOS axis, downregulation of NF-κB transcriptional activity | Human umbilical vein endothelial cells (HUVECs) |
| Isoliquiritigenin | PI3K/Akt/mTOR | Modulation of the pathway, pro-apoptotic effects | Non-small cell lung cancer cells |
While the direct effects of this compound on cell cycle progression have not been documented, the broader class of chalcones is known to influence this fundamental cellular process. The antiproliferative activity of chalcones is often associated with their ability to induce cell cycle arrest and subsequent apoptosis. mdpi.com
Chalcones have been observed to arrest the cell cycle at different phases, with many acting as antimitotic agents that block the G2/M phase. mdpi.com For example, a generic chalcone was shown to inhibit the proliferation of human bladder cancer cells by blocking cell cycle progression in the G2/M phase. nih.govresearchgate.net This was accompanied by an increase in the expression of p21 and p27 proteins, and a decrease in the levels of cyclin B1, cyclin A, and Cdc2. nih.govresearchgate.net Other chalcones have been found to arrest the cell cycle at the G1/S phase. researchgate.net The ability of chalcones to interfere with tubulin polymerization and microtubule assembly is an important mechanism behind their antiproliferative and cell cycle-blocking activities. mdpi.com
| Chalcone Type | Cell Cycle Phase Arrest | Associated Molecular Changes | Cell Line |
| Generic Chalcone | G2/M | Increased p21 and p27; Decreased cyclin B1, cyclin A, and Cdc2 | T24 and HT-1376 (human bladder cancer) nih.govresearchgate.net |
| Various Chalcones | G1/S or G2/M | Varies depending on the specific chalcone | Various cancer cell lines researchgate.net |
Enzyme Inhibition and Activation Profiles
There is no specific information available on the enzyme inhibition or activation profile of this compound. However, the related compound xanthoangelol (B1683599) has been shown to inhibit several enzymes.
Xanthoangelol acts as a nonselective inhibitor of monoamine oxidase (MAO) and a potent inhibitor of dopamine (B1211576) β-hydroxylase (DBH). selleckchem.com Furthermore, in vitro and in silico studies have demonstrated that xanthoangelol can inhibit α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). researchgate.net The inhibitory activity of xanthoangelol against α-glucosidase was found to be significantly more potent than that of acarbose, a known α-glucosidase inhibitor. researchgate.net
| Enzyme | Action of Xanthoangelol | IC50 Value (where available) |
| Monoamine Oxidase (MAO) | Inhibition (nonselective) | Not specified |
| Dopamine β-hydroxylase (DBH) | Inhibition (potent) | Not specified |
| α-Glucosidase | Inhibition | 14.45 µM |
| Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | 10.49 µM |
Receptor Binding and Ligand Interactions
Direct receptor binding and ligand interaction studies for this compound are not available in the current scientific literature. However, research on the broader class of chalcones indicates that they can interact with various receptors.
Chalcones have been identified as potential agonists for retinoic acid receptors (RARs), with some derivatives showing direct binding to all three isoforms of RARs with sub-nanomolar affinity. nih.gov Some chalcones, such as isoliquiritigenin, have been found to exhibit estrogenic activity, suggesting interaction with estrogen receptors (ERs). nih.gov Additionally, a chalcone flavonoid, NSC49652, was identified to interact directly with the transmembrane domain of the p75 neurotrophin receptor (p75NTR). embopress.org The classical chalcone structure, with its keto oxygen atom and π-olefin bond, provides preferred sites for metal ion binding, which can influence their biological activity. researchgate.net
| Receptor/Binding Partner | Type of Interaction | Effect |
| Retinoic Acid Receptors (RARs) | Agonism | Inducing differentiation in HL60 cells |
| Estrogen Receptors (ERs) | Estrogenic activity | Growth promotion of ER-positive breast cancer cells |
| p75 Neurotrophin Receptor (p75NTR) | Direct interaction with transmembrane domain | Induction of conformational changes and activity |
| Metal Ions | Complex formation | Potential modulation of biological activity |
Analytical Characterization and Quantification
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the structure of chemical compounds. However, specific data for deoxydihydroxanthoangelol H is not available in published research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of a compound by mapping the chemical environments of its atomic nuclei. A complete analysis would involve the interpretation of both ¹H (proton) and ¹³C (carbon) NMR spectra. These spectra provide information on the number and types of protons and carbons, their connectivity, and the stereochemistry of the molecule. Unfortunately, no published studies containing the ¹H or ¹³C NMR spectral data for this compound could be located.
Mass Spectrometry (MS) Techniques (e.g., ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would reveal the mass-to-charge ratio of the molecular ion and provide insights into its fragmentation patterns, which helps in identifying structural motifs. Regrettably, specific ESI-MS or other mass spectrometric data for this compound have not been reported in the scientific literature.
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds within a mixture. While general methods for the analysis of related compounds from Angelica species exist, specific protocols and data for this compound are absent.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying compounds in a sample. An established HPLC method for this compound would include details on the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. Such a method would be crucial for its quantification in natural extracts or synthetic mixtures. However, no validated HPLC method specifically for this compound has been published.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying trace amounts of a compound in complex matrices. An LC-MS/MS method for this compound would provide retention time and specific mass transitions (parent and fragment ions), offering high confidence in its identification. As with other analytical data, specific LC-MS/MS parameters and findings for this compound are not available.
Advanced Hyphenated Techniques
Advanced hyphenated techniques, such as LC-NMR-MS, couple multiple analytical methods to provide comprehensive structural and quantitative information from a single analysis. These powerful tools are often employed for the detailed characterization of novel natural products. The application of such advanced techniques to this compound has not been documented in any accessible research.
Q & A
Q. How should researchers document and present complex spectral data (e.g., NMR, HRESIMS) for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
